molecular formula C9H19O4PS2 B13771310 Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-isobutyl methylphosphonothioate CAS No. 74789-29-0

Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-isobutyl methylphosphonothioate

Cat. No.: B13771310
CAS No.: 74789-29-0
M. Wt: 286.4 g/mol
InChI Key: SVKYZMHIPXZSSL-UHFFFAOYSA-N
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Description

Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-isobutyl methylphosphonothioate is a complex organophosphorus compound It is known for its unique chemical structure, which includes both ester and thioester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-isobutyl methylphosphonothioate typically involves multiple steps. One common method includes the reaction of acetic acid derivatives with thiol compounds under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioester groups into thiols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alcohols, amines.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted esters.

Scientific Research Applications

Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-isobutyl methylphosphonothioate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action are often related to the inhibition of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Methylthophosphonic acid, O-isobutyl S-(2-diethylaminoethyl) ester
  • 2-Methylpropyl2-[[methyl(2-methylpropoxy)phosphoryl]sulfanylmethylsulfanyl]acetate

Uniqueness

Compared to similar compounds, acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-isobutyl methylphosphonothioate stands out due to its unique combination of ester and thioester functional groups

Properties

CAS No.

74789-29-0

Molecular Formula

C9H19O4PS2

Molecular Weight

286.4 g/mol

IUPAC Name

methyl 2-[[methyl(2-methylpropoxy)phosphoryl]sulfanylmethylsulfanyl]acetate

InChI

InChI=1S/C9H19O4PS2/c1-8(2)5-13-14(4,11)16-7-15-6-9(10)12-3/h8H,5-7H2,1-4H3

InChI Key

SVKYZMHIPXZSSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)COP(=O)(C)SCSCC(=O)OC

Origin of Product

United States

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